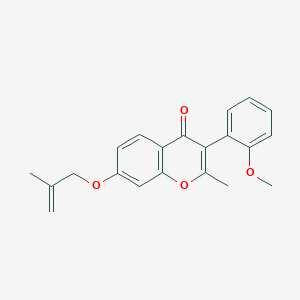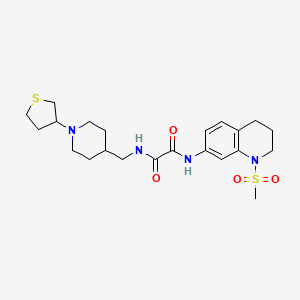![molecular formula C25H18N4O6 B2977380 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1358615-26-5](/img/no-structure.png)
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization of Novel Bioactive Compounds
- Antitumor Activity : Compounds containing the 1,2,4-oxadiazole ring have been synthesized and characterized for their potential antitumor activities. For example, novel bioactive 1,2,4-oxadiazole natural product analogs have been tested against a panel of 11 cell lines in vitro, showing potent antitumor activity in some cases (Maftei et al., 2013).
Heterocyclic Compounds Synthesis
Nucleosides and Quinazoline Derivatives : Research into the synthesis and properties of quinazoline N-1-ribosides has contributed to the understanding of these compounds' chemical behaviors and potential applications (Dunkel & Pfleiderer, 1991).
Imidazoquinazolinones : Studies on the reaction of 3-aminoquinoline-2,4-diones with isothiocyanic acid have led to novel pathways for synthesizing thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones, indicating potential in creating diverse heterocyclic compounds (Mrkvička et al., 2010).
Catalytic Synthesis of Heterocycles
- Catalyzed Multicomponent Reactions : L-proline-catalyzed reactions have facilitated the synthesis of complex heterocyclic compounds, such as 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives, demonstrating the potential for efficient synthesis of novel heterocyclic structures with therapeutic applications (Karamthulla et al., 2014).
作用機序
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the 1,2,4-oxadiazole ring, followed by the synthesis of the quinazoline ring and the benzodioxole ring. The final step involves the coupling of the three rings to form the target compound.", "Starting Materials": [ "2-nitrobenzaldehyde", "2-methoxybenzylamine", "2-chloroacetyl chloride", "hydrazine hydrate", "3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole", "3-amino-2-methoxybenzoic acid", "phosphorus oxychloride", "sodium hydroxide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium carbonate", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole", "a. Dissolve 2-nitrobenzaldehyde (1.0 g) and hydrazine hydrate (1.2 g) in ethanol (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture and filter the solid obtained.", "c. Dissolve the solid in acetic acid (10 mL) and add sodium acetate (1.0 g).", "d. Add acetic anhydride (1.0 mL) dropwise and reflux for 2 hours.", "e. Cool the reaction mixture and filter the solid obtained.", "f. Dissolve the solid in sodium hydroxide solution (10 mL) and add 2-chloroacetyl chloride (1.0 g).", "g. Reflux for 2 hours and cool the reaction mixture.", "h. Filter the solid obtained and wash with water.", "i. Dry the solid to obtain 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole.", "Step 2: Synthesis of 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "a. Dissolve 3-amino-2-methoxybenzoic acid (1.0 g) in phosphorus oxychloride (10 mL) and reflux for 2 hours.", "b. Cool the reaction mixture and add sulfuric acid (10 mL).", "c. Add sodium nitrite (0.5 g) and cool the reaction mixture.", "d. Add a solution of 3-amino-2-methoxybenzoic acid (1.0 g) in sodium hydroxide solution (10 mL) dropwise and stir for 2 hours.", "e. Filter the solid obtained and wash with water.", "f. Dry the solid to obtain 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 3: Coupling of the three rings", "a. Dissolve 3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole (0.5 g) and 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione (0.5 g) in ethanol (10 mL).", "b. Add sodium carbonate (0.5 g) and reflux for 2 hours.", "c. Cool the reaction mixture and filter the solid obtained.", "d. Wash the solid with water and dry to obtain the target compound, 7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS番号 |
1358615-26-5 |
分子式 |
C25H18N4O6 |
分子量 |
470.441 |
IUPAC名 |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H18N4O6/c1-32-19-5-3-2-4-16(19)12-29-24(30)17-8-6-15(10-18(17)26-25(29)31)23-27-22(28-35-23)14-7-9-20-21(11-14)34-13-33-20/h2-11H,12-13H2,1H3,(H,26,31) |
InChIキー |
GUOWDOGVKBVSDG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-dimethylphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977297.png)

![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2977300.png)
![2-{2-[4-(2-fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2977301.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B2977303.png)
![N-(4-butylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2977304.png)
![N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2977305.png)

![(4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2977309.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2977315.png)
![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid](/img/structure/B2977316.png)
![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977317.png)
![N-(2-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2977320.png)